molecular formula C10H16O2 B101069 2,4,4-Trimethyl-1-cyclohexene-1-carboxylic acid CAS No. 18088-97-6

2,4,4-Trimethyl-1-cyclohexene-1-carboxylic acid

Cat. No. B101069
CAS RN: 18088-97-6
M. Wt: 168.23 g/mol
InChI Key: YTWWEINCKYNWLW-UHFFFAOYSA-N
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Patent
US04249015

Procedure details

Methyl 2,4,4-trimethyl-1-cyclohexene-1-carboxylate (0.5 g; 2.75 m. moles) was added to 8% aqueous sodium hydroxide solution (5 ml) and the mixture was heated under reflux for a period of 24 hours. The solution was washed with light petroleum (b.p. 60°-80° C.), acidified with dilute hydrochloric acid and extracted three times with ether. The combined extracts were dried (MgSO4) and evaporated to give a crystalline product (0.373 g; 82%) which was recrystallized from aqueous methanol to give 2,4,4-trimethyl-1-cyclohexene-1-carboxylic acid (0.3 g; 66%), m.p. 108°-110° C., (N.M.R.: δ0.92 (s,6,CH3 --C--CH3), 2.05 (b,3,C=C--CH3)).
Name
Methyl 2,4,4-trimethyl-1-cyclohexene-1-carboxylate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][CH2:4][C:3]=1[C:10]([O:12]C)=[O:11].[OH-].[Na+]>>[CH3:1][C:2]1[CH2:7][C:6]([CH3:8])([CH3:9])[CH2:5][CH2:4][C:3]=1[C:10]([OH:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Methyl 2,4,4-trimethyl-1-cyclohexene-1-carboxylate
Quantity
0.5 g
Type
reactant
Smiles
CC1=C(CCC(C1)(C)C)C(=O)OC
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a period of 24 hours
Duration
24 h
WASH
Type
WASH
Details
The solution was washed with light petroleum (b.p. 60°-80° C.)
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crystalline product (0.373 g; 82%) which
CUSTOM
Type
CUSTOM
Details
was recrystallized from aqueous methanol

Outcomes

Product
Name
Type
product
Smiles
CC1=C(CCC(C1)(C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.